2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide
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Overview
Description
2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H8BrCl2NO. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to an acetamide structure. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide typically involves the bromination of N-(2,6-dichloro-3-methylphenyl)acetamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming N-(2,6-dichloro-3-methylphenyl)acetamide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of de-brominated acetamide derivatives.
Scientific Research Applications
2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloro-3-methylaniline: Similar structure with bromine and chlorine substitutions on aniline.
2-Bromo-N-(4-methylphenyl)acetamide: Similar acetamide structure with bromine substitution
Uniqueness
2-Bromo-N-(2,6-dichloro-3-methylphenyl)acetamide is unique due to the specific positioning of bromine, chlorine, and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
918408-70-5 |
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Molecular Formula |
C9H8BrCl2NO |
Molecular Weight |
296.97 g/mol |
IUPAC Name |
2-bromo-N-(2,6-dichloro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5-2-3-6(11)9(8(5)12)13-7(14)4-10/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
UJVDDIOFROUWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC(=O)CBr)Cl |
Origin of Product |
United States |
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